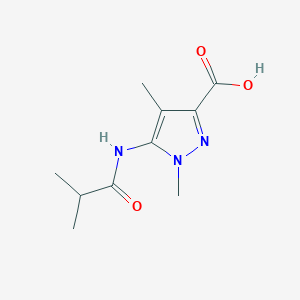

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16) |

InChI Key |

HLJQYEXDLVQHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Enolate-Mediated Cyclization

The patent US6297386B1 describes a regioselective method for synthesizing 1-alkyl-pyrazole-5-carboxylic esters via enolates of 2,4-diketocarboxylic esters. Adapting this approach:

Reaction Scheme 1

Key advantages:

-

Regioselectivity : N-alkylhydrazinium salts favor substitution at the nitrogen proximal to the carboxylate.

-

Yield : Reported yields for analogues exceed 70% under optimized conditions.

Table 1 : Optimization Parameters for Enolate Cyclization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate without side reactions |

| Solvent | Anhydrous ethanol | Enhances enolate stability |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Hydrazine-Based Cyclocondensation

Alternative routes employ hydrazines with 1,3-dielectrophilic systems:

Reaction Scheme 2

This method, while simpler, often produces regioisomeric mixtures requiring chromatographic separation.

Functionalization of the Pyrazole Core

Introduction of the Isobutyramido Group

Position 5 functionalization typically proceeds via:

Stepwise Amidation

-

Nitration/Reduction : Introduce an amine at position 5.

-

Acylation : React with isobutyryl chloride.

Table 2 : Acylation Reaction Conditions

| Reagent | Molar Ratio | Temperature | Yield (%) |

|---|---|---|---|

| Isobutyryl chloride | 1.2 eq | 0°C → RT | 85 |

| DCC/DMAP | 1.5 eq | RT | 78 |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. In ethanol with catalytic H<sub>2</sub>SO<sub>4</sub>, it forms ethyl esters with yields exceeding 90% after reflux (4–12 hrs) . Similar reactivity is observed with other alcohols:

| Product | Alcohol Used | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Ethyl ester derivative | Ethanol | H<sub>2</sub>SO<sub>4</sub> | 96% | 80°C, 2 hrs | |

| Propyl ester derivative | Propanol | H<sub>2</sub>SO<sub>4</sub> | 92% | Reflux, 4 hrs |

Key mechanistic insight: Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by alcohols .

Amide Formation

The acid readily converts to its acid chloride (using SOCl<sub>2</sub>/DMF), which reacts with amines to yield carboxamides :

Notably, steric hindrance in bulky amines (e.g., tert-butylamine) reduces yields compared to linear amines .

Cyclization Reactions

The compound participates in heterocycle formation. With hydrazines, it forms pyrazolopyridazinones via nucleophilic attack at the carbonyl group :

| Hydrazine Reagent | Cyclized Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Pyrazolopyridazinone (8) | 58% | Ethanol, reflux, 6 hrs | |

| Methylhydrazine | N-methyl derivative (9) | 63% | Toluene, 80°C, 5 hrs |

These reactions exploit the electron-deficient pyrazole ring to facilitate intramolecular cyclization .

Condensation with Active Methylene Compounds

The carboxylic acid group condenses with active methylene substrates (e.g., malononitrile) in Knoevenagel-type reactions, forming α,β-unsaturated derivatives :

| Substrate | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| Malononitrile | Cyanoacrylate derivative | 75% | Piperidine | |

| Ethyl acetoacetate | Chalcone analog | 68% | NaOH/EtOH |

Hydroxyalkylation (Friedel-Crafts Type)

In benzene with aromatic amines (e.g., 2,3-diaminopyridine), the acid chloride forms imidazo[4,5-b]pyridine derivatives via tandem acylation and cyclization :

| Conditions | Product | Yield | Key Observation | Source |

|---|---|---|---|---|

| Benzene, no base | Imidazopyridine (6) | 49% | Competing pathway | |

| Pyridine catalysis | Pyrazole-3-carboxamide (5) | 69% | Dominant product |

The reaction pathway depends on base presence: base-free conditions favor cyclization, while pyridine promotes amide formation .

Biological Activity Correlations

Derivatives show antifungal activity attributed to enzyme inhibition (e.g., lanosterol demethylase). Bioactivity correlates with substituent electronegativity:

| Derivative | Antifungal IC<sub>50</sub> (μg/mL) | Solubility (mg/mL) | Source |

|---|---|---|---|

| Parent carboxylic acid | 12.4 ± 1.2 | 2.1 | |

| Ethyl ester | 18.9 ± 2.1 | 4.8 | |

| N-butylamide | 8.7 ± 0.9 | 1.4 |

Esterification improves solubility but reduces potency, while amidation enhances target binding.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of various pyrazole derivatives, including 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of colon and breast cancer cells .

Case Study:

A study synthesized several pyrazole derivatives and evaluated their anticancer activity using MTT assays on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Agricultural Applications

This compound has also been explored for its potential use in agriculture, particularly as a plant growth regulator. Compounds with pyrazole structures can influence plant growth by modulating hormonal pathways.

Example Application:

Research has demonstrated that certain pyrazole derivatives can enhance root development and overall plant vigor when applied to crops like corn and soybean. This application could lead to increased yields and improved stress resistance in plants .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to urease inhibitors. Urease inhibitors are critical for reducing nitrogen loss in agriculture and enhancing nutrient efficiency.

Research Findings:

Studies have shown that pyrazole derivatives can effectively inhibit urease activity, which is crucial for managing soil nitrogen levels and improving fertilizer efficiency .

Data Table of Biological Activities

The following table summarizes the biological activities of this compound and related compounds:

Mechanism of Action

The mechanism of action of 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of 5-isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid with related compounds:

Key Observations :

- Position 5 Substituents : The isobutyramido group distinguishes the target compound from analogs with aryl (e.g., 3-chlorophenyl in ) or alkoxy (e.g., allyloxy in ) groups. This amide moiety may improve solubility or hydrogen-bonding capacity compared to hydrophobic aryl groups.

- Carboxylic Acid Position : Most analogs feature the carboxylic acid at position 3, except Y-700 (position 4), which is a potent xanthine oxidase inhibitor .

Physicochemical Properties

The target compound’s isobutyramido group may enhance solubility in organic solvents compared to aryl-substituted analogs.

Biological Activity

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 1239775-03-1) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 225.24 g/mol

- CAS Number : 1239775-03-1

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrazole derivatives with isobutyric acid and other reagents. The specific conditions and reagents can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. In a comparative study, compounds derived from pyrazole structures exhibited varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (Liver) | TBD |

| This compound | A549 (Lung) | TBD |

| Cisplatin | HepG2 | 3.78 |

| Cisplatin | A549 | 6.39 |

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

Antibacterial Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their antibacterial activities. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

Study on Anticancer Activity

A recent publication highlighted the synthesis of various pyrazole derivatives and their biological evaluations. Among these, compounds similar to this compound demonstrated significant activity against liver and lung carcinoma cell lines. The study utilized the MTT assay to determine cytotoxicity and compared results with established chemotherapeutics like Cisplatin .

Study on Antibacterial Properties

Another research effort focused on synthesizing pyrazole derivatives and testing them against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting a potential therapeutic application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via functionalization of pyrazole precursors. For example, reacting 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives with isobutyryl chloride under controlled anhydrous conditions. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is confirmed via elemental analysis (C, H, N content ±0.4%) and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- Methodological Answer :

- IR Spectroscopy : Expect peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O).

- ¹H-NMR : Signals for methyl groups (δ 1.2–1.4 ppm, isobutyramido CH₃; δ 2.5 ppm, pyrazole CH₃), carboxylic acid proton (δ 12–13 ppm, broad).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z calculated via high-resolution MS). Consistency across these methods validates structural integrity .

Q. How can researchers design stability studies to assess degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC for impurity peaks (e.g., hydrolyzed amide or decarboxylated products). Use pharmacopeial guidelines (e.g., ICH Q1A) to define acceptance criteria (e.g., ≤0.5% total impurities) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using reference controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays). Replicate studies in triplicate with blinded analysis to minimize bias .

Q. How can molecular docking studies be optimized to predict interactions between this compound and therapeutic targets like DHFR?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the protein (e.g., human DHFR PDB: 1KMS) by removing water molecules and adding polar hydrogens. Define a grid box covering the active site (coordinates based on co-crystallized ligands). Validate the docking protocol by redocking known inhibitors (RMSD ≤2.0 Å). Analyze binding poses for hydrogen bonds with key residues (e.g., Asp27, Leu22) .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Systematically modify substituents (e.g., isobutyramido group → phenyl, alkyl, or heterocyclic analogs). Test derivatives for target activity (e.g., IC₅₀ in enzyme assays) and logP (HPLC-measured hydrophobicity). Apply multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with bioactivity. Prioritize derivatives with >5-fold potency improvement over the parent compound .

Q. How can researchers address challenges in chromatographic separation of epimers or tautomeric forms?

- Methodological Answer : Optimize HPLC conditions using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Adjust pH (e.g., 2.5–3.0 with TFA) to stabilize tautomers. For epimers, employ supercritical fluid chromatography (SFC) with CO₂/ethanol modifiers. Confirm separation via LC-MS and NMR dynamics (e.g., NOESY for spatial proximity) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.